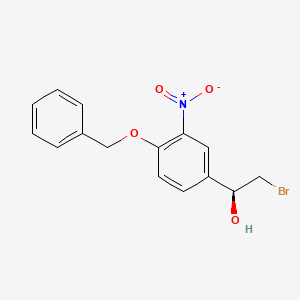
(S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of (R,R)-formoterol : (S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol serves as a crucial intermediate in the synthesis of (R,R)-formoterol, a medically significant compound (Ji Ya-fei, 2010). Formoterol is a bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Enantioselective synthesis : The compound is synthesized through various methods, including an enantioselective reduction process that yields high purity and efficiency, which is crucial for pharmaceutical applications (张宝华 史兰香, S. Baohua, 2013).
Lanthanide coordination compounds : It has been used in the synthesis of lanthanide coordination compounds. The electron-withdrawing and electron-donating groups on the compound influence the photoluminescent properties of these materials, which can be important in materials science and optics (S. Sivakumar, M. Reddy, A. Cowley, K. Vasudevan, 2010).
Formation of heterocyclic compounds : It is involved in the formation of various heterocyclic systems, a process that is important in the development of new pharmaceuticals and materials (S. Sunder, N. Peet, 1979).
Reactions with carbanions : It reacts with the anions of substituted benzylmalononitriles, a process studied for understanding the kinetics and mechanisms of such reactions, which are fundamental to organic chemistry and synthesis (C. F. Bernasconi, J. Ni, 1993).
Eigenschaften
IUPAC Name |
(1S)-2-bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4/c16-9-14(18)12-6-7-15(13(8-12)17(19)20)21-10-11-4-2-1-3-5-11/h1-8,14,18H,9-10H2/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGAJOFIQLBIIM-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@@H](CBr)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652363 | |
| Record name | (1S)-1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193761-53-4 | |
| Record name | (1S)-1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
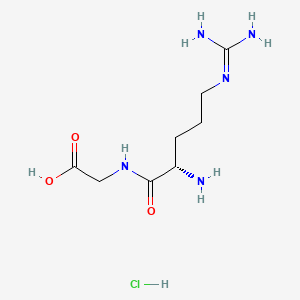
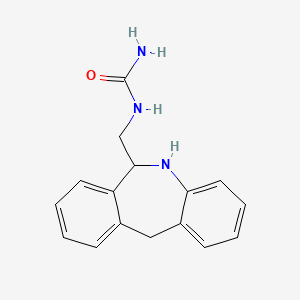
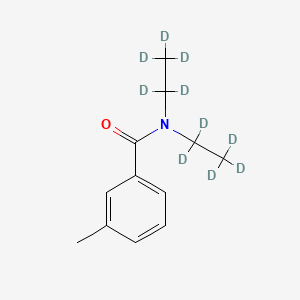

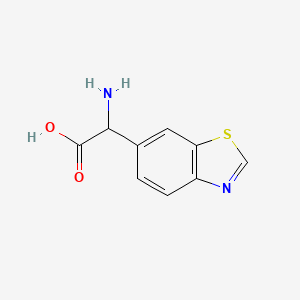
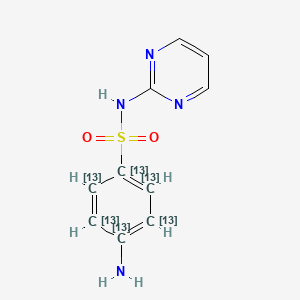
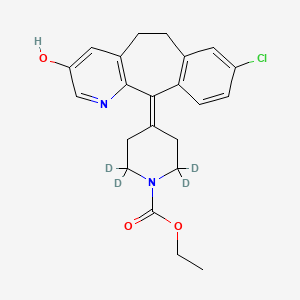
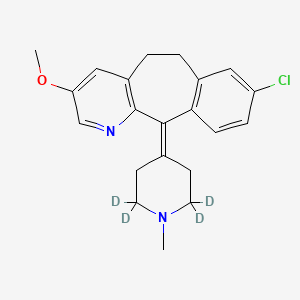
![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol-d4](/img/structure/B564390.png)
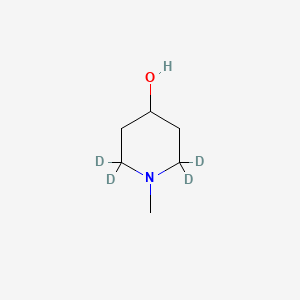

![1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride](/img/structure/B564397.png)

